



Application of 1,3-Dilinolein in Lipidomics Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	1,3-Dilinolein	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **1,3-Dilinolein** in lipidomics research. **1,3-Dilinolein**, an unsaturated diacylglycerol (DAG), serves as a critical internal standard for the accurate quantification of glycerolipids in complex biological samples. Its structural similarity to endogenous diacylglycerols and its low natural abundance make it an ideal tool for mass spectrometry-based lipid analysis. This document outlines detailed experimental protocols, data presentation, and the relevant signaling context for researchers in academia and the pharmaceutical industry.

Introduction to 1,3-Dilinolein in Lipidomics

1,3-Dilinolein is a diacylglycerol molecule consisting of a glycerol backbone with two linoleic acid (18:2) chains esterified at the sn-1 and sn-3 positions. In the field of lipidomics, which involves the large-scale study of lipids in biological systems, accurate quantification is paramount. **1,3-Dilinolein** is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to account for variations in sample preparation and instrument response, thereby ensuring the reliability and reproducibility of quantitative lipid data.

Key Attributes of **1,3-Dilinolein**:



• Chemical Formula: C39H68O5[1]

• Molecular Weight: 617.0 g/mol [1]

Structure: A 1,3-diglyceride with two linoleoyl acyl groups.[1]

 Primary Application: Internal standard for quantification of diacylglycerols and other glycerolipids in lipidomics.

Quantitative Data Presentation

The use of **1,3-Dilinolein** as an internal standard allows for the precise quantification of various lipid species in biological samples. Below are representative tables summarizing quantitative data that can be obtained from a targeted lipidomics experiment using LC-MS/MS.

Table 1: Physicochemical Properties of 1,3-Dilinolein

Property	Value	Reference
CAS Number	15818-46-9	[1]
Molecular Formula	С39H68O5	[1]
Molecular Weight	617.0 g/mol	[1]
Physical State	Liquid/Oil	
Purity	>98%	_
Storage Temperature	-20°C or lower	

Table 2: Representative Quantitative Lipidomics Data using **1,3-Dilinolein** as an Internal Standard

This table illustrates typical quantitative results for various diacylglycerol (DAG) species in a human plasma sample, with **1,3-Dilinolein** used as the internal standard for concentration calculations.



Analyte (Diacylglycerol Species)	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Concentration (µg/mL)
1,3-Dilinolein (Internal Standard)	8.52	635.5 [M+NH4]+	337.3	Spiked at 1.0
1-Palmitoyl-2- oleoyl-glycerol (PO)	9.15	621.5 [M+NH4]+	339.3	2.34
1-Stearoyl-2- oleoyl-glycerol (SO)	9.87	649.6 [M+NH4]+	367.3	1.89
1-Stearoyl-2- linoleoyl-glycerol (SL)	9.63	647.6 [M+NH4]+	367.3	3.12
1,2-Dioleoyl- glycerol (OO)	10.21	649.6 [M+NH4]+	367.3	4.51

Experimental Protocols

The following are detailed protocols for the application of **1,3-Dilinolein** in a typical lipidomics workflow, from sample preparation to data acquisition.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological matrices such as plasma, serum, tissues, or cultured cells.

Materials:

- Biological sample (e.g., 50 μL of plasma)
- Chloroform (HPLC grade)



- Methanol (HPLC grade)
- 0.9% NaCl solution
- **1,3-Dilinolein** internal standard solution (1 mg/mL in chloroform)
- Glass tubes with Teflon-lined caps
- Centrifuge
- Nitrogen gas evaporator

Procedure:

- Sample Preparation: Thaw frozen biological samples on ice.
- Internal Standard Spiking: To a glass tube, add the biological sample (e.g., 50 μL of plasma).
 Spike the sample with a known amount of 1,3-Dilinolein internal standard solution (e.g., 10 μL of a 10 μg/mL working solution).
- Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
- Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
- Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to induce phase separation.
- Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 μL of methanol or isopropanol/acetonitrile/water).

Protocol 2: Quantitative Analysis by LC-MS/MS



This protocol outlines the parameters for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for the quantification of diacylglycerols using **1,3-Dilinolein** as an internal standard.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
- Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 55°C.
- Injection Volume: 5 μL.
- Gradient Elution:
 - o 0-2 min: 30% B
 - o 2-15 min: Linear gradient to 100% B
 - 15-18 min: Hold at 100% B
 - 18.1-20 min: Return to 30% B for re-equilibration.



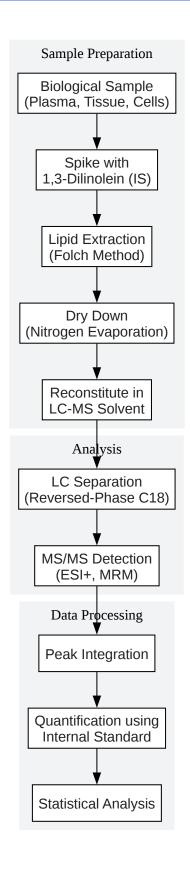
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Collision Gas: Argon.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1,3-Dilinolein
 and the target analytes (see Table 2 for examples).

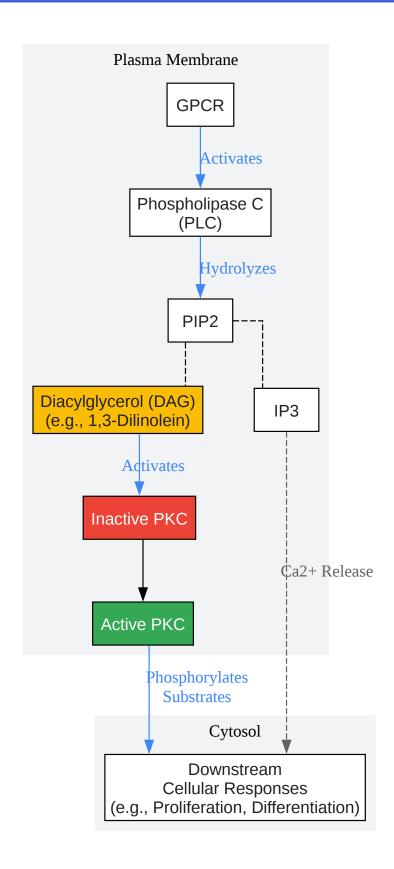
Visualization of Workflows and Signaling Pathways Experimental Workflow

The following diagram illustrates the overall workflow for a typical lipidomics experiment utilizing **1,3-Dilinolein** as an internal standard.









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References

- 1. 1,3-Dilinolein | C39H68O5 | CID 45934042 PubChem [pubchem.ncbi.nlm.nih.gov]
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